5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
The 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold is a fused heterocyclic system that incorporates a benzene (B151609) ring fused to a morpholin-3-one (B89469) ring. This structural motif has garnered considerable attention from the scientific community, particularly in the fields of bioorganic and medicinal chemistry. ijsr.net Its importance stems from its versatile synthesis and the wide array of biological activities exhibited by its derivatives. ijsr.net
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWNINZPRWATHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2h Benzo B 1 2 Oxazin 3 4h One and Its Bromo Substituted Analogues
Conventional Synthetic Routes to the 2H-Benzo[b]ijsr.netnih.govoxazin-3(4H)-one Core
Established methods for constructing the benzoxazinone (B8607429) ring system have traditionally relied on cyclization reactions involving bifunctional substrates. These routes are often characterized by their straightforward nature and the use of readily available starting materials.
Cyclization Reactions of ortho-Aminophenols with Halogenated Acyl Chlorides
A primary and widely employed method for the synthesis of 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one involves the reaction of an ortho-aminophenol with a halogenated acyl chloride, such as chloroacetyl chloride. ijsr.netirjet.net This reaction typically proceeds in the presence of a base, which facilitates the initial N-acylation followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.
For instance, the reaction of 2-aminophenol (B121084) with chloroacetyl chloride in the presence of sodium bicarbonate and a phase transfer catalyst like benzyltriethylammonium chloride (TEBA) in a solvent such as chloroform (B151607) can yield 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one. ijsr.netirjet.net The synthesis of bromo-substituted analogues, like 5-Bromo-2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one, would necessitate the use of a correspondingly substituted aminophenol, such as 2-amino-4-bromophenol, as the starting material.
Reductive Cyclization Approaches
Reductive cyclization offers an alternative pathway to the benzoxazinone core, often starting from nitro-aromatic compounds. A notable example is the synthesis from 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts. researchgate.netconsensus.app This method involves the reduction of the nitro group to an amine, which then undergoes an in situ cyclization.
The reducing agent of choice is frequently iron powder in the presence of acetic acid (Fe/AcOH). ijsr.netresearchgate.net This system is effective for the chemoselective reduction of the nitro group without affecting other functional groups that may be present in the molecule. The resulting amino group readily cyclizes to form the desired 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one. This approach is compatible with various functional groups, making it a versatile tool for the synthesis of substituted benzoxazinones. researchgate.net For the synthesis of 5-Bromo-2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one via this route, one would start with the corresponding 2-(4-bromo-2-nitrophenoxy)acetonitrile.
Smiles Rearrangement Protocols for Benzoxazinone Formation
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized in the synthesis of 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-ones. nih.govasianpubs.orgpsu.edu This protocol typically involves the O-alkylation of a phenol (B47542) with an N-substituted 2-chloroacetamide, followed by a base-mediated rearrangement. asianpubs.orgpsu.edu
In a common sequence, a primary amine is first reacted with chloroacetyl chloride to form a 2-chloro-N-substituted acetamide (B32628). asianpubs.org This intermediate then undergoes O-alkylation with a phenol in the presence of a base like potassium carbonate. The resulting ether intermediate is then subjected to the Smiles rearrangement, often using a stronger base such as cesium carbonate in a solvent like dimethylformamide (DMF), to yield the cyclized benzoxazinone product. asianpubs.orgpsu.edu This method has proven to be efficient for preparing a variety of substituted benzoxazinones, including those with bulky substituents. nih.govasianpubs.org The synthesis of 5-Bromo-2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one would involve the use of a 4-bromophenol (B116583) derivative in the O-alkylation step.
Advanced and Catalytic Synthetic Strategies
To improve upon the efficiency, selectivity, and environmental footprint of classical methods, advanced catalytic strategies have been developed for the synthesis of the 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one core. These methods often employ transition metal catalysts to facilitate key bond-forming steps.
Palladium-Catalyzed Annulation and Cross-Coupling Reactions
Palladium catalysis has been instrumental in the development of modern synthetic methodologies, and its application in the synthesis of benzoxazinones is no exception. While direct palladium-catalyzed synthesis of the parent 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-one is less common, palladium catalysts are frequently used for the functionalization of the benzoxazinone core. For example, palladium-catalyzed C-H halogenation of pre-formed benzoxazinones allows for the regioselective introduction of bromine atoms. nih.gov
Furthermore, palladium-catalyzed reactions are crucial in the synthesis of precursors for other cyclization methods. For instance, palladium-catalyzed cross-coupling reactions can be used to construct complex substituted phenols or anilines that are then carried forward to form the benzoxazinone ring through one of the conventional methods.
Copper-Catalyzed Condensation and Cyclization Protocols
Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of benzoxazinone derivatives. These methods often involve the coupling of an ortho-aminophenol or a related derivative with a suitable partner. For instance, copper(II) acetate (B1210297) (Cu(OAc)₂) has been used to catalyze the three-component reaction of o-aminophenols, acyl chlorides, and 1,2-dichloroethane (B1671644) to afford 3,4-dihydro-2H-benzo[b] ijsr.netnih.govoxazines. daneshyari.com
More directly related to the synthesis of the oxazinone core, copper-catalyzed intramolecular C-O cross-coupling reactions of ortho-haloanilides can lead to the formation of benzoxazoles, a structurally related heterocyclic system. organic-chemistry.org The adaptation of such copper-catalyzed cyclization strategies to the synthesis of 2H-benzo[b] ijsr.netnih.govoxazin-3(4H)-ones and their bromo-substituted analogues represents a promising area of research.
Ionic Liquid-Mediated Syntheses (e.g., using DBU in [omim][BF4])
The use of ionic liquids as green and recyclable media for organic synthesis has gained significant traction. An efficient, one-pot procedure for the chemoselective synthesis of 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one derivatives has been developed utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([omim][BF4]). This method involves the reaction of corresponding o-aminophenols with 2-bromoalkanoates.
The process is notable for its high yields, ranging from 73-95%, and short reaction times. The ionic liquid, [omim][BF4], can be recovered and reused multiple times without a significant decrease in its catalytic activity, highlighting the sustainability of this approach. While various bases have been tested, DBU has been shown to be highly effective for this transformation. This system is compatible with a variety of functional groups, including halogens, making it suitable for the synthesis of bromo-substituted analogues.
Regioselective Bromination and Synthesis of Bromo-Substituted 2H-Benzo[b]Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one Analogues
The introduction of a bromine atom at a specific position on the benzoxazinone ring is crucial for modulating the biological activity of the molecule. Several strategies have been employed to achieve regioselective bromination, either by building the ring from an already brominated precursor or by direct halogenation of the pre-formed heterocyclic system.
Synthesis via Brominated Precursors (e.g., 4-bromo-2-nitrophenol (B183274) for 6-bromo isomer)
A common and reliable method for synthesizing specific bromo-substituted isomers of 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one is to start with a commercially available, regiochemically defined brominated precursor.
For the synthesis of the 6-bromo isomer , a typical route involves the initial O-alkylation of 4-bromo-2-nitrophenol with an α-haloacetate, such as ethyl bromoacetate, to form an ether intermediate. This is followed by a reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation to form the lactam ring. Reagents like iron in acetic acid or catalytic hydrogenation are commonly used for the reduction of the nitro group.
Similarly, the 7-bromo isomer can be synthesized from a corresponding precursor. A viable starting material is 2-amino-5-bromophenol. This compound can be reacted with chloroacetyl chloride or an α-haloacetate. The initial reaction forms an N-acylated intermediate, which then undergoes intramolecular cyclization via nucleophilic substitution of the halogen on the acetyl group by the phenolic oxygen to yield the final 7-bromo-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one.
Incorporation of Bromine via Smiles Rearrangement of Brominated Intermediates
The Smiles rearrangement is a powerful tool for the formation of the 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one core. nih.govachemblock.com This intramolecular nucleophilic aromatic substitution can be effectively used to synthesize bromo-substituted derivatives by employing brominated reaction intermediates. researchgate.netsigmaaldrich.com
In a typical sequence, a primary amine is first reacted with chloroacetyl chloride to produce a 2-chloro-N-substituted acetamide. This acetamide is then reacted with a substituted phenol, which can be a bromophenol, to form an O-alkylation product. This intermediate, upon treatment with a base such as cesium carbonate in a solvent like DMF, undergoes the Smiles rearrangement to furnish the desired bromo-substituted 2H-1,4-benzoxazin-3(4H)-one. nih.gov This synthetic strategy has been proven to be more efficient than some conventional methods for preparing certain benzoxazine (B1645224) derivatives. achemblock.com The reaction conditions can also be enhanced through microwave irradiation, which significantly shortens reaction times from hours to minutes while providing moderate to excellent yields. nih.gov
Palladium-Catalyzed Regioselective Halogenation
Direct C-H functionalization is an increasingly important strategy for the synthesis of functionalized organic molecules. Palladium-catalyzed regioselective halogenation has emerged as a powerful method for the direct introduction of bromine onto the 2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one scaffold. nih.gov
This approach utilizes a directing group within the substrate to guide the palladium catalyst to a specific C-H bond. In the case of 3-phenyl-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-2-ones, the nitrogen atom within the heterocyclic ring can act as a directing group, facilitating regioselective halogenation at the ortho-position of the phenyl ring. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), and a halogen source like N-bromosuccinimide (NBS). nih.gov The use of microwave irradiation can significantly accelerate the reaction, reducing completion times to a matter of minutes. nih.gov This method is valued for its high functional group tolerance, step economy, and its applicability to late-stage functionalization in drug discovery. nih.gov
Interactive Data Tables
Below are interactive tables summarizing the synthetic methodologies discussed.
Table 1: Ionic Liquid-Mediated Synthesis Allows for filtering and sorting of reaction components and outcomes.
| Starting Material | Reagent | Base | Solvent | Product | Yield (%) |
| o-Aminophenols | 2-Bromoalkanoates | DBU | [omim][BF4] | 2H-Benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-3(4H)-one derivatives | 73-95 |
Table 2: Synthesis via Brominated Precursors Details the precursors for specific bromo-isomers.
| Target Isomer | Key Precursor | General Reaction Sequence |
| 6-Bromo | 4-Bromo-2-nitrophenol | 1. O-alkylation with α-haloacetate2. Reductive cyclization |
| 7-Bromo | 2-Amino-5-bromophenol | 1. N-acylation with chloroacetyl chloride2. Intramolecular cyclization |
Table 3: Smiles Rearrangement for Bromo-Substituted Analogues Outlines the key steps and reagents for this rearrangement.
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Primary amine, Chloroacetyl chloride | K2CO3, Acetonitrile | 2-Chloro-N-substituted acetamide |
| 2 | 2-Chloro-N-substituted acetamide, Bromophenol | Base (e.g., K2CO3) | O-alkylation product |
| 3 | O-alkylation product | Cs2CO3, DMF (or Microwave) | Bromo-substituted 2H-1,4-benzoxazin-3(4H)-one |
Table 4: Palladium-Catalyzed Regioselective Halogenation Summarizes the components for direct C-H bromination.
| Substrate | Catalyst | Halogen Source | Additive (optional) | Conditions | Product |
| 3-Phenyl-2H-benzo[b] Current time information in Pasuruan, ID.nih.govoxazin-2-one | Pd(OAc)2 | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) | Microwave, 100 °C | Regioselectively brominated product |
Chemical Transformations and Derivatization Strategies of the 2h Benzo B 1 2 Oxazin 3 4h One Scaffold
N-Alkylation and N-Acylation Reactions
The secondary amine within the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one ring system serves as a prime site for derivatization through N-alkylation and N-acylation reactions. These modifications are fundamental for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.
N-Alkylation: This reaction typically involves the deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkyl halide. A common strategy for introducing a versatile handle for further modification is N-propargylation. For instance, the reaction of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one with propargyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as acetone (B3395972) yields 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one. irjet.net This terminal alkyne is a key precursor for click chemistry applications. The general conditions for N-alkylation are mild and versatile, allowing for the introduction of various alkyl groups. While specific examples for the 5-bromo derivative are not detailed in the provided literature, the methodology is directly applicable.
N-Acylation: The introduction of an acyl group at the N-4 position is another common derivatization strategy. This can be achieved by reacting the benzoxazinone (B8607429) scaffold with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. nih.gov This reaction transforms the secondary amine into an amide, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For related heterocyclic systems like 2,3-benzodiazepines, acylation reactions have been shown to proceed at the nitrogen atom, leading to N-acyl derivatives. core.ac.uk These methods provide a route to introduce carbonyl-containing moieties, which can serve as key interaction points with biological targets.
Table 1: Representative N-Alkylation and N-Acylation Reactions on the 2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one Scaffold This table presents generalized reaction conditions based on analogous transformations.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation (Propargylation) | Propargyl bromide, Cs₂CO₃, Acetone, Room Temperature | 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one |
| N-Alkylation (General) | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | 4-Alkyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Pyridine or Et₃N, CH₂Cl₂ | 4-Acyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one |
Modification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The bromine atom at the C-5 position of the benzoxazinone ring is a versatile handle for introducing carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acid reagents. rsc.orgwikipedia.orglibretexts.org
This reaction involves the coupling of the 5-bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one with an organoboron species, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. nih.gov This strategy allows for the synthesis of a diverse library of 5-aryl or 5-heteroaryl substituted benzoxazinones. Research on related halogenated benzoxazinones has demonstrated that late-stage functionalization via Suzuki coupling is highly effective. For example, halogenated 3-phenyl-2H-benzo[b] nih.govnih.govoxazin-2-ones have been successfully coupled with various aryl boronic acids, affording the desired biaryl products in excellent yields. rsc.org This highlights the synthetic utility of this protocol for expanding the structural diversity of the benzoxazinone scaffold.
The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 2: Exemplary Suzuki-Miyaura Coupling on a Bromo-Benzoxazinone Scaffold This table illustrates a typical Suzuki-Miyaura reaction setup.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 5-Aryl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one |
| 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 5-Heteroaryl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one |
Click Chemistry Approaches for 1,2,3-Triazole Linkages
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and reliable method for forging stable linkages between molecular fragments. nih.gov The 1,2,3-triazole ring formed in this reaction is not merely a passive linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, often acting as a valuable pharmacophore. nih.govnih.gov
To utilize this strategy, the 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group. As described in section 3.1, N-alkylation with propargyl bromide provides the necessary alkyne handle. irjet.net Alternatively, the bromine at the C-5 position could potentially be converted to an azide group through nucleophilic substitution, or an azide-containing moiety could be introduced via Suzuki coupling.
Once the functionalized benzoxazinone is prepared, it can be "clicked" with a complementary azide or alkyne-containing fragment. This modular approach allows for the rapid synthesis of large libraries of compounds by combining different benzoxazinone precursors with a variety of azide or alkyne building blocks. nih.gov Several studies have reported the synthesis of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles, highlighting the utility of this approach for generating molecules with potential anti-inflammatory and anticancer activities. nih.govnih.govresearchgate.net
Table 3: Click Chemistry Strategy for Derivatization of the 2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one Scaffold
| Benzoxazinone Precursor | Coupling Partner | Catalyst/Conditions | Product Linkage |
|---|---|---|---|
| 4-(prop-2-yn-1-yl)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one | Aryl azide (Ar-N₃) | CuI, THF, Room Temperature | 1,4-disubstituted 1,2,3-triazole |
| 5-Azido-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one (hypothetical) | Terminal alkyne (R-C≡CH) | CuSO₄·5H₂O, Sodium ascorbate, H₂O/t-BuOH | 1,4-disubstituted 1,2,3-triazole |
Introduction of Diverse Functionalities for Structural Exploration
The ultimate goal of derivatization is to explore the chemical space around the 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold to optimize its biological activity and pharmacokinetic properties. The methods described above are primary tools for achieving this structural diversity.
N-Alkylation and N-Acylation at the N-4 position allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex functional groups that can modulate lipophilicity, solubility, and metabolic stability. researchgate.net
Suzuki-Miyaura coupling at the C-5 position enables the installation of various aryl and heteroaryl rings. rsc.org This is a powerful strategy for extending the molecule's conjugation, introducing new pharmacophoric elements, and exploring interactions with specific pockets in target proteins.
Click Chemistry provides a robust method for linking the benzoxazinone core to other molecular fragments, including other pharmacophores, peptides, or solubilizing groups, via a stable triazole linker. nih.govresearcher.life
Beyond these core strategies, other modifications can be envisioned. For example, the carbonyl group of the lactam could potentially be reduced or converted to a thione. Furthermore, functionalities introduced through the primary derivatization methods can undergo subsequent reactions. For instance, an aryl group introduced via Suzuki coupling could bear additional functional groups (e.g., nitro, ester) that can be further manipulated. The combination of these synthetic strategies provides a powerful toolkit for the comprehensive structural exploration of the 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold, paving the way for the discovery of new and improved bioactive compounds. nih.govnih.gov
Spectroscopic and Analytical Characterization Techniques for 2h Benzo B 1 2 Oxazin 3 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For derivatives of 2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.
¹H NMR spectra provide information about the chemical environment of protons. For the parent 2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one, characteristic signals include those for the aromatic protons and the methylene (B1212753) protons of the oxazine ring. The introduction of a bromine atom at the 5-position would significantly influence the chemical shifts and coupling patterns of the aromatic protons due to its electronic and anisotropic effects.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of a 2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one derivative would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The position of the bromine atom on the aromatic ring can be definitively assigned by analyzing the chemical shifts of the carbon atoms, as the carbon directly attached to the bromine atom (C-5) would experience a characteristic downfield shift.
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a useful technique to differentiate between CH, CH₂, and CH₃ groups. In the case of 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one, a DEPT-135 spectrum would show a negative signal for the CH₂ group in the oxazine ring and positive signals for the CH groups in the aromatic ring, aiding in the assignment of the ¹³C NMR spectrum.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex splitting patterns in the aromatic region. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignments for both the ¹H and ¹³C NMR spectra.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 6.8 - 7.5 | 110 - 130 |
| Methylene CH₂ | ~4.6 | ~67 |
| Carbonyl C=O | - | ~165 |
| C-Br | - | ~115 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one is expected to show characteristic absorption bands for the N-H group, the C=O (amide) group, the C-O-C (ether) linkage, and the aromatic C-H and C=C bonds. The presence of the bromine atom would also result in a characteristic absorption in the fingerprint region.
Based on characteristic IR absorption frequencies for similar functional groups, the following table outlines the expected absorption bands for 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O (Amide) Stretch | 1670 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C (Ether) Stretch | 1200 - 1250 |
| C-N Stretch | 1180 - 1220 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a crucial step in confirming the identity of a newly synthesized compound. The calculated exact mass for C₈H₆Br¹NO₂ is 226.9636.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed molecular formula. For 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one (C₈H₆BrNO₂), the theoretical elemental composition would be:
Carbon (C): 42.13%
Hydrogen (H): 2.65%
Bromine (Br): 35.04%
Nitrogen (N): 6.14%
Oxygen (O): 14.03%
Close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.
Chromatographic Methods for Purity and Stereochemical Assessment (e.g., Chiral HPLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of a sample. By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and the purity can be quantified by measuring the relative peak areas.
Chiral HPLC is specifically designed for the separation of enantiomers. While 5-Bromo-2H-benzo[b] oregonstate.eduwiley.comoxazin-3(4H)-one itself is not chiral, derivatives of this scaffold can be. If a chiral center is introduced into the molecule, chiral HPLC would be the method of choice to separate and quantify the individual enantiomers. This is particularly important in medicinal chemistry, as different enantiomers can have different pharmacological activities.
Computational and Theoretical Investigations of 2h Benzo B 1 2 Oxazin 3 4h One Structures
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of molecules. While specific molecular dynamics simulation studies on 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one are not extensively documented in publicly available literature, the conformational analysis of the broader benzoxazinone (B8607429) class provides valuable insights.
Computational modeling using Density Functional Theory (DFT) has been employed to investigate the preferred conformations of cis-fused hydro nih.govnih.govbenzoxazines, revealing the stability of chair-chair conformations. researchgate.net While the target molecule is not a fused-ring system in the same manner, these studies highlight the utility of DFT in determining stable molecular geometries. The planarity of the benzoxazinone system is a critical factor in its interactions, and computational models can predict how substitutions impact this planarity. ias.ac.in
Table 1: Key Aspects of Molecular Modeling for Benzoxazinone Structures
| Computational Method | Focus of Study | Key Findings | Relevance to 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one |
|---|---|---|---|
| Conformational Analysis | Influence of substituents on the 1,4-benzoxazine ring. nih.gov | Substituents affect ring conformation and biological activity. nih.gov | The 5-bromo substituent likely influences the molecule's steric and electronic properties. |
| DFT Calculations | Determination of stable conformations of related benzoxazine (B1645224) structures. researchgate.net | Chair-chair conformations are often the most stable for saturated ring systems. researchgate.net | Provides a methodological basis for predicting the stable geometry of the target compound. |
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one, might interact with a biological target, typically a protein.
Derivatives of 2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one have been the subject of molecular docking studies to elucidate their mechanism of action against various biological targets. For example, novel 2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one derivatives have been docked into the active site of the GPIIb/IIIa receptor to understand their potential as platelet aggregation inhibitors. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.
In a study of 2H-benzo[b] nih.govniscpr.res.inthiazin-3(4H)-one derivatives, a structurally similar scaffold, molecular docking into the active site of acetylcholinesterase (AChE) revealed important interactions. The benzothiazine ring was shown to form π–π interactions with the indole (B1671886) ring of a tryptophan residue (Trp286), while the carbonyl group formed a hydrogen bond with a serine residue (Ser293). mdpi.com Given the structural similarity, it is plausible that the 2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one core of the 5-bromo derivative would engage in similar interactions. The bromine atom could further enhance binding through halogen bonding or by modifying the electronic nature of the aromatic ring to favor specific orientations within a binding pocket.
Another study on PI3Kα inhibitors with a 2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one scaffold found that the lead compound formed four key hydrogen bonding interactions with the enzyme. nih.gov This highlights the importance of the oxazinone core in establishing specific interactions with protein targets.
Table 2: Examples of Molecular Docking Studies on Benzoxazinone and Related Scaffolds
| Compound Scaffold | Biological Target | Key Interactions Observed | Potential Implications for 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one |
|---|---|---|---|
| 2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one | GPIIb/IIIa receptor researchgate.net | Situated well within the binding site. researchgate.net | Suggests potential for interaction with this or similar receptors. |
| 2H-benzo[b] nih.govniscpr.res.inthiazin-3(4H)-one | Acetylcholinesterase (AChE) mdpi.com | π–π interactions with Trp286, hydrogen bonding with Ser293. mdpi.com | The benzoxazinone core could form similar interactions; the 5-bromo group might introduce additional halogen bonding. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
A QSAR study was conducted on a series of 30 benzoxazinone derivatives that act as neuropeptide Y Y5 receptor antagonists. nih.gov In this study, a genetic algorithm and multiple linear regression were used to develop a model that correlated the biological activity with calculated molecular descriptors. The resulting model was statistically significant and was validated using cross-validation, randomization, and an external test set. nih.gov The descriptors used in the model were from topological, thermodynamic, spatial, and electrotopological classes, indicating that a combination of factors influences the activity of these compounds. nih.gov
Table 3: Overview of a QSAR Study on Benzoxazinone Derivatives
| Study Focus | Methodology | Classes of Descriptors | Significance |
|---|
Thermochemical and Electronic Studies
Thermochemical and electronic studies, often carried out using DFT and other quantum chemical methods, provide fundamental information about the stability, reactivity, and electronic properties of molecules. These studies can calculate parameters such as bond lengths, bond angles, Mulliken atomic charges, and frontier molecular orbital (HOMO-LUMO) energies.
For benzoxazinone derivatives, DFT calculations have been used to investigate their electronic structure and spectroscopic properties. ias.ac.in Such studies often use the B3LYP functional with a basis set like 6-311G(d,p). bhu.ac.in The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm the molecular structure. scispace.com
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests that the molecule is more reactive.
In studies of related heterocyclic systems, it has been shown that the introduction of electron-withdrawing groups, such as halogens, can affect the HOMO and LUMO energy levels. chemrxiv.org For 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one, the bromine atom is expected to lower the energy of both the HOMO and LUMO orbitals due to its inductive electron-withdrawing effect. This can influence the molecule's reactivity and its interactions with other molecules.
Table 4: Key Parameters from Electronic Structure Calculations of Benzoxazinone-related Compounds
| Calculated Property | Methodology | Significance | Expected Influence of 5-Bromo Substitution |
|---|---|---|---|
| Optimized Geometry (Bond Lengths, Angles) | DFT (e.g., B3LYP/6-311G(d,p)) ias.ac.inbhu.ac.in | Provides the most stable 3D structure of the molecule. ias.ac.inbhu.ac.in | Minor changes in bond lengths and angles of the benzene (B151609) ring. |
| HOMO-LUMO Energy Gap | DFT/TD-DFT niscpr.res.in | Indicates chemical reactivity and kinetic stability. niscpr.res.in | The energy gap may be altered, influencing the molecule's reactivity. |
| Mulliken Atomic Charges | DFT niscpr.res.in | Describes the electron distribution and identifies potential sites for electrophilic and nucleophilic attack. niscpr.res.in | Increased positive charge on the carbon atom attached to the bromine. |
Table of Compounds Mentioned
| Compound Name |
|---|
| 5-Bromo-2H-benzo[b] nih.govniscpr.res.inoxazin-3(4H)-one |
| 2H-benzo[b] nih.govniscpr.res.inthiazin-3(4H)-one |
| 3,4-dihydro-2H-1,4-benzoxazine |
Structure Activity Relationship Sar Studies of 2h Benzo B 1 2 Oxazin 3 4h One Derivatives
Correlations between Structural Modifications and Biological Activity Profiles
The biological activity of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives is highly dependent on the nature and position of various substituents. The core structure itself is a key building block for compounds with antiproliferative, antimicrobial, and enzyme-inhibiting properties. ijsr.net
Key structural modifications and their general impact on activity include:
Substitution on the Benzene (B151609) Ring: The introduction of different functional groups onto the aromatic portion of the scaffold significantly modulates biological activity. For instance, electron-withdrawing groups have been shown to enhance antimicrobial activity. researchgate.net The position of these substituents is also critical, as seen in derivatives designed as mineralocorticoid receptor antagonists. acs.org
Substitution at the N-4 Position: The nitrogen atom of the oxazinone ring is a common site for modification. Alkylation or arylation at this position can lead to compounds with diverse activities, including anti-inflammatory and anticancer properties. Linking other heterocyclic moieties, such as 1,2,3-triazoles, to the core structure via the N-4 position has been a successful strategy to generate potent antimicrobial and anticancer agents. researchgate.netnih.govnih.gov
Substitution at the C-2 Position: Modifications at the C-2 position can also influence the biological profile. For example, the introduction of a benzylidene group at this position has been explored for creating novel anti-proliferative agents. researchgate.net
These general principles guide the rational design of new derivatives with targeted biological activities, as detailed in the subsequent sections.
SAR for Antimicrobial and Antifungal Activities
SAR studies have identified key structural features that enhance the antimicrobial and antifungal potency of 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives. A prominent strategy involves the incorporation of a 1,2,3-triazole moiety, often synthesized via click chemistry. nih.govresearchgate.net
Research indicates that the nature of the substituent on the triazole ring plays a crucial role. For instance, in a series of triazole-functionalized derivatives, compounds featuring a 4-chlorophenyl or 2,4-dichlorophenyl group on the triazole ring (compounds 9c, 9d, and 9e in a cited study) were identified as promising antimicrobial leads. nih.govresearchgate.net Molecular docking studies suggest these compounds exhibit strong binding interactions with the dehydrosqualene synthase enzyme in Staphylococcus aureus, validating the observed antimicrobial activity. nih.govresearchgate.net
Another study on (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazin-2-ones established that electron-withdrawing groups generally increase both antibacterial and antifungal activity. researchgate.net Compounds incorporating cyclopropyl (B3062369) and cyclohexylphenyl substructures were found to be particularly potent, with some derivatives showing greater activity than the standard drugs ampicillin, chloramphenicol, and ketoconazole. researchgate.net Specifically, a derivative with a 4-chlorophenyl group (compound 26d) showed promising antifungal potency. researchgate.net
The table below summarizes key SAR findings for antimicrobial activity.
| Core Structure Modification | Substituent Example | Target Organism(s) | Observed Activity | Reference(s) |
| N-4 linked 1,2,3-triazole | 4-chlorophenyl | S. aureus, C. albicans | Promising antimicrobial lead | nih.gov, researchgate.net |
| N-4 linked 1,2,3-triazole | 2,4-dichlorophenyl | S. aureus, C. albicans | Promising antimicrobial lead | nih.gov, researchgate.net |
| C-3 ethylidene substituent | 4-chlorophenyl | Fungal species | Promising antifungal potency | researchgate.net |
| C-3 ethylidene substituent | Cyclopropyl | Bacterial species | Potent antibacterial agent | researchgate.net |
SAR for Anti-Proliferative and Cytotoxic Activities in Cell Lines
The 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one scaffold is a versatile platform for developing anticancer agents. SAR studies have demonstrated that specific structural modifications can induce potent cytotoxic and anti-proliferative effects across various human cancer cell lines.
One successful approach has been the hybridization of the benzoxazinone (B8607429) core with a 1,2,3-triazole ring. researchgate.netnih.gov In a series of such compounds, activity was found to be highly dependent on the substituent attached to the triazole. Derivatives with a 4-bromophenyl (14b) or a 4-(trifluoromethyl)phenyl (14c) group exhibited the strongest inhibitory effects against the A549 lung cancer cell line, with IC50 values of 7.59 µM and 18.52 µM, respectively. nih.gov These compounds were found to induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage. nih.gov
Another study focused on (E)-2-benzylidene-N-(3-(3-oxo-2,3-dihydro-4H-benzo[b] nih.govacs.orgoxazin-4-yl)propyl)hydrazine-1-carbothioamides. researchgate.net Within this series, compounds with specific substitutions on the benzylidene ring showed significant anti-proliferative activity. A derivative with a 4-fluorophenyl group (9g) was particularly potent against the MIAPACA pancreatic carcinoma cell line (GI50 = 0.18 µM), while a 2-chlorophenyl substituted compound (9a) was highly active against the IMR-32 neuroblastoma cell line (GI50 = 0.23 µM). researchgate.net
The table below presents SAR data for key anti-proliferative derivatives.
| Core Structure Modification | Substituent(s) | Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| N-4 linked 1,2,3-triazole | 4-bromophenyl | A549 (lung) | 7.59 µM | nih.gov |
| N-4 linked 1,2,3-triazole | 4-(trifluoromethyl)phenyl | A549 (lung) | 18.52 µM | nih.gov |
| N-4 propyl-hydrazine-1-carbothioamide | 2-chlorobenzylidene | IMR-32 (neuroblastoma) | 0.23 µM | researchgate.net |
| N-4 propyl-hydrazine-1-carbothioamide | 4-fluorobenzylidene | MIAPACA (pancreatic) | 0.18 µM | researchgate.net |
SAR for Receptor Antagonism and Enzyme Inhibition
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, are recognized as important targets in oncology. Derivatives of N-(3-oxo-3,4-dihydro-2H-benzo[b] nih.govacs.orgoxazin-7-yl)benzenesulfonamide have been investigated as new BET bromodomain inhibitors for treating hematologic malignancies. researchgate.net SAR studies in this area focus on optimizing the interactions between the benzoxazinone core and the BRD4 protein. The specific structural requirements for potent inhibition involve modifications on the benzenesulfonamide (B165840) moiety and the benzoxazinone scaffold to enhance binding affinity and selectivity. researchgate.net
Nonsteroidal mineralocorticoid receptor (MR) antagonists are sought for treating cardiovascular diseases like hypertension. acs.org A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were designed based on a high-throughput screening hit. acs.org SAR exploration revealed that placing a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position of the benzoxazinone core resulted in potent and selective MR antagonists. acs.org
Further optimization of the phenyl ring of the pyrazole (B372694) moiety was critical. The introduction of fluoro and methyl groups on this ring significantly influenced activity. The compound 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n) emerged as a highly potent and selective MR antagonist, exhibiting a significant antihypertensive effect in animal models. acs.org This highlights the importance of specific substitution patterns on appended aryl rings for achieving high-affinity receptor antagonism.
| Core Structure | Substituent at 6-position | Key Modification on Substituent | Biological Activity | Reference(s) |
| 2H-1,4-benzoxazin-3(4H)-one | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl | 4-fluoro-2-methyl on phenyl ring | Potent and selective MR antagonist | acs.org |
While much of the research on acetylcholinesterase (AChE) inhibition focuses on the sulfur-containing analog 2H-benzo[b] nih.govacs.orgthiazin-3(4H)-one, the SAR principles can provide insight into the related oxygen-containing scaffold. nih.govmdpi.com For these inhibitors, a key strategy involves attaching a substituted 1,3,4-thiadiazole (B1197879) ring to the core structure via a linker at the 6-position. nih.govmdpi.com
SAR studies demonstrated that the nature of the substituent on the thiadiazole ring is crucial for inhibitory activity. Derivatives containing a 4-chlorophenyl (3i) or a 4-fluorophenyl (3j) group showed the most significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil. mdpi.com Docking studies revealed that the benzothiazine ring establishes π–π interactions with key amino acid residues like Trp286 in the active site of the enzyme, while the carbonyl group forms hydrogen bonds. nih.govmdpi.com These interactions are likely to be similar for the 2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one core.
Dopamine (B1211576) D2 Receptor Antagonism and Serotonin (B10506) Reuptake Inhibition
While direct studies on 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one for dopamine D2 receptor antagonism and serotonin reuptake inhibition are not extensively available in the public domain, the broader class of benzoxazinone derivatives has been investigated for activity at these central nervous system targets. For instance, structurally related compounds have been explored as dual selective serotonin reuptake inhibitors. sapub.org This suggests that the benzoxazinone nucleus can serve as a scaffold for ligands of these important neurotransmitter transporters and receptors.
The exploration of halogenated derivatives is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The electronic and steric effects of a bromine atom at the 5-position of the benzoxazinone ring would be expected to influence its binding affinity and selectivity for the dopamine D2 receptor and the serotonin transporter. However, without specific experimental data for 5-Bromo-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, its precise activity profile in this context remains to be elucidated.
Flavin-Dependent Thymidylate Synthase (ThyX) Inhibition
A significant area of investigation for 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives has been their potential as inhibitors of flavin-dependent thymidylate synthase (ThyX). This enzyme is essential for DNA biosynthesis in various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis, but is absent in humans, making it an attractive target for the development of new antibacterial agents. nih.gov
In a comprehensive study on benzo[b] nih.govnih.govoxazin-3(4H)-one analogues as inhibitors of mycobacterial ThyX, a series of derivatives were synthesized and evaluated. nih.gov These inhibitors were found to be competitive with respect to the methylene (B1212753) tetrahydrofolate cofactor of ThyX. nih.gov The structure-activity relationships of these compounds were investigated to understand how different substituents on the benzoxazinone core affect their inhibitory activity.
While the full study provides extensive data on numerous analogues, the specific inhibitory values for the 5-bromo derivative would be detailed within such research, typically presented in tabular format alongside other halogenated and substituted analogues. This allows for a direct comparison of the effect of the bromine atom at the 5-position on the potency against ThyX.
Table 1: Illustrative Data Table for ThyX Inhibition by 2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives (Hypothetical Data)
| Compound | R1 | R2 | R3 | R4 | ThyX IC50 (µM) |
| 1 | H | H | H | H | >100 |
| 2 | 5-Br | H | H | H | 15.2 |
| 3 | 6-Cl | H | H | H | 25.8 |
| 4 | 7-F | H | H | H | 10.5 |
| 5 | H | H | CH3 | H | 85.3 |
Note: This table is for illustrative purposes to demonstrate how such data would be presented and does not represent actual experimental results without access to the full-text publication.
Influence of Halogen Substituents on Activity (e.g., Bromine, Fluorine)
The introduction of halogen substituents is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. The nature, position, and number of halogen atoms can significantly impact factors such as lipophilicity, metabolic stability, and binding interactions with the target protein.
In the context of benzoxazinone derivatives, the influence of halogen substituents has been noted in various biological assays. For example, a review on halogenated benzoxazine (B1645224) derivatives highlighted that compounds with iodine or bromine substitutions demonstrated significant anti-inflammatory potential.
Furthermore, in studies of related benzoxazolinone derivatives, the introduction of a halogen at the 6-position was found to enhance herbicidal activity, with bromine substitution showing a greater increase in activity compared to chlorine. This suggests that the electronic and steric properties of the halogen atom play a crucial role in the interaction with the biological target.
For instance, in the case of ThyX inhibition, the potency of halogenated analogues would be compared to understand the optimal substitution pattern for activity. A hypothetical comparison of the inhibitory activity of different halogenated derivatives is presented in Table 2.
Table 2: Influence of Halogen Substituents on a Hypothetical Biological Activity (e.g., Enzyme Inhibition IC50 in µM)
| Compound | Substitution | Activity (IC50 µM) |
| Unsubstituted | H | >100 |
| 5-Bromo | Br | 15.2 |
| 5-Fluoro | F | 10.1 |
| 5-Chloro | Cl | 20.5 |
| 5-Iodo | I | 18.9 |
Note: This table is for illustrative purposes and does not represent actual experimental results.
Such comparative data is essential for building a comprehensive SAR model and guiding the design of more potent and selective inhibitors.
Investigational Biological Activities and Mechanistic Pathways of 2h Benzo B 1 2 Oxazin 3 4h One Derivatives in Academic Research
Antimicrobial Spectrum and Proposed Mechanisms
Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have demonstrated a broad range of antimicrobial activities, encompassing antibacterial and antifungal effects. Research into their mechanisms suggests that these compounds can interfere with essential microbial enzymes and pathways.
Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Numerous studies have synthesized and screened 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, revealing their potential as antibacterial agents. irjet.net These compounds have shown varied efficacy against both Gram-positive and Gram-negative bacterial strains. For instance, a series of novel 1,4-benzoxazinone derivatives exhibited moderate to potent in vitro activity against several bacterial species. ekb.eg Similarly, other research has confirmed the antibacterial properties of newly synthesized derivatives against isolates of Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). sciencescholar.us The incorporation of moieties like 1,2,3-triazole into the benzoxazinone (B8607429) structure has been a strategy to enhance these antibacterial effects. irjet.net Some derivatives have shown good activity against Staphylococcus aureus, while others displayed moderate effectiveness against Klebsiella pneumoniae. sciencescholar.us
| Derivative Type | Bacterial Strain | Activity Level | Reference |
| 1,4-Benzoxazinone derivatives | Gram-positive & Gram-negative spp. | Moderate to Potent | ekb.eg |
| 4,3-dihydro-1,3-oxazine-4-one derivatives | Staphylococcus aureus | Good | sciencescholar.us |
| 4,3-dihydro-1,3-oxazine-4-one derivatives | Klebsiella pneumoniae | Moderate | sciencescholar.us |
| 1,4-benzoxaine linked 1,2,3-triazoles | Gram-positive & Gram-negative spp. | Screened for activity | irjet.net |
Antifungal Efficacy
The antifungal potential of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives has been well-documented against a variety of fungal pathogens. frontiersin.orgresearchgate.net In vitro assays have demonstrated that these compounds can inhibit the mycelial growth of several phytopathogenic fungi. nih.gov
One study investigated 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones and found they displayed moderate to good antifungal activity against seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov Specifically, compounds like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of all seven tested fungi at this concentration. nih.gov The N-acetyl derivative also showed significant inhibitory activity at lower concentrations against specific strains like F. culmorum, P. cactorum, and R. solani. nih.gov Other research has focused on derivatives containing an acylhydrazone moiety, which also showed moderate to good activity against plant pathogenic fungi such as G. zeae and P. sasakii. nih.govfrontiersin.org Furthermore, activity against the human pathogen Candida albicans has also been reported. ekb.eg
| Derivative/Compound | Fungal Strain(s) | Key Finding | Reference |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata | 100% mycelial growth inhibition at 200 mg L⁻¹ | nih.gov |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata | 100% mycelial growth inhibition at 200 mg L⁻¹ | nih.gov |
| 1,4-benzoxazin-3-one with acylhydrazone moiety | G. zeae, P. sasakii, P. infestans, C. wilt | Moderate to good inhibition at 50 µg/ml | nih.govfrontiersin.org |
| 1,4-benzoxazinone derivatives | Candida albicans | Moderate to potent activity | ekb.eg |
Inhibition of Bacterial Enzymes
The antimicrobial effects of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives are believed to stem from their ability to inhibit crucial bacterial enzymes. While information on the specific inhibition of ThyX is not available in the reviewed literature, molecular docking studies have provided insights into other potential enzymatic targets.
One proposed mechanism is the inhibition of dehydrosqualene synthase. A series of triazole-functionalized 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones were evaluated, and molecular docking studies explored their binding interactions with the active site of Staphylococcus aureus (CrtM) dehydrosqualene synthase. nih.gov The results indicated high binding energies and strong hydrogen bond interactions, which correlated with the observed antimicrobial activity, identifying several compounds as promising antimicrobial leads. nih.gov
Another identified target is glucosamine-6-phosphate synthase. Docking studies for a potent 1,4-benzoxazinone derivative against this enzyme were conducted to understand the interactions within the active site. ekb.eg The favorable docking parameters suggested that inhibition of this enzyme could be a key mechanism for the antimicrobial action of this class of compounds. ekb.eg No direct investigational studies on the inhibition of the enzyme ThyX by these derivatives were identified in the reviewed academic research.
Anti-Proliferative Effects in Cellular Models
A significant body of research has focused on the anti-proliferative activities of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, demonstrating their potential to inhibit the growth of various cancer cell lines through diverse mechanistic pathways.
Effects on Cancer Cell Line Growth and Viability
Derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been shown to possess potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. researchgate.net For example, a series of these derivatives linked to 1,2,3-triazoles were evaluated against lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovary (SKOV3) cancer cells. nih.govnih.govresearchgate.net Compounds 14b and 14c from this series showed particularly strong inhibitory effects against A549 lung cancer cells, with IC₅₀ values of 7.59 µM and 18.52 µM, respectively. nih.govnih.govresearchgate.net
Another study synthesized a novel series of 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole groups at the 7-position. Several of these compounds exhibited significant inhibitory activity against Huh-7 liver cancer cells, with IC₅₀ values ranging from 19.05 µM to 32.60 µM. frontiersin.org Derivatives of 4H-benzo[d] nih.govresearchgate.netoxazines have also shown potent inhibition of cell proliferation in breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3, with IC₅₀ values as low as 0.09 µM. rjraap.com The mechanism of action often involves the induction of apoptosis, an increase in reactive oxygen species (ROS), and cell cycle arrest. nih.govnih.govresearchgate.net
| Compound/Derivative Series | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 µM | nih.govnih.govresearchgate.net |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 µM | nih.govnih.govresearchgate.net |
| Compound c18 | Huh-7 (Liver) | 19.05 µM | frontiersin.org |
| Compound c5 | Huh-7 (Liver) | 28.48 µM | frontiersin.org |
| Compound 12g | Breast Cancer Cells | 0.46 µM (EGFR inhibition) | frontiersin.org |
| 4H-benzo[d] nih.govresearchgate.netoxazine derivative | SKBR-3 (Breast) | 0.09 µM | rjraap.com |
| 4H-benzo[d] nih.govresearchgate.netoxazine derivative | CAMA-1 (Breast) | 0.16 µM | rjraap.com |
| 4H-benzo[d] nih.govresearchgate.netoxazine derivative | MCF-7 (Breast) | 0.30 µM | rjraap.com |
Modulation of Gene Expression in Cellular Pathways
The anti-proliferative effects of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives are underpinned by their ability to modulate key cellular pathways and the expression of critical genes involved in cancer progression. While research on their effect on the Androgen Receptor (AR) is not prominent in the available literature, studies have highlighted their impact on other significant pathways.
One area of investigation is the inhibition of cyclin-dependent kinase 9 (CDK9), a crucial transcriptional regulator. A study identified a derivative, compound 32k, as a selective CDK9 inhibitor. nih.gov Short-term treatment with this compound led to a rapid, dose-dependent decrease in the expression of c-Myc, a well-known oncogene that is transcriptionally regulated by CDK9. nih.gov This downregulation of c-Myc, along with Mcl-1, contributed to the induction of apoptosis in the MV4-11 leukemia cell line. nih.gov
Other research has shown that these derivatives can induce DNA damage and autophagy. nih.govnih.govresearchgate.net Mechanistic studies on certain triazole-linked derivatives revealed that they effectively induce DNA damage, evidenced by the upregulation of γ-H2AX, and trigger apoptosis through increased caspase-7 expression. frontiersin.org Furthermore, these compounds were observed to induce autophagy, indicated by an increase in autophagosomes and the expression of the protein LC3. frontiersin.org Some derivatives have also been designed as inhibitors of the PI3K/mTOR signaling pathway, which is frequently overactive in cancer. nih.govresearchgate.net For instance, one compound was found to be a potent PI3Kα/mTOR dual inhibitor, demonstrating another pathway through which these derivatives can exert their anti-cancer effects. researchgate.net
Differentiation-Inducing Effects in Acute Myeloid Leukemia (AML) Cell Lines
Acute Myeloid Leukemia (AML) is a form of blood cancer characterized by a blockage in the differentiation of myeloid lineage cells. nih.gov An alternative to standard cytotoxic therapies is differentiation therapy, which aims to resolve this blockage and encourage the maturation of cancerous cells into normal myeloid cells. nih.gov
While research has been conducted on heterocyclic compounds to identify small molecules that can stimulate differentiation across various AML cell lines, specific studies detailing the differentiation-inducing effects of 5-Bromo-2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one are not extensively covered in the available literature. However, studies on related structures, such as 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones, have identified compounds that can differentiate AML cell lines, confirming their effects through the expression of the myeloid differentiation marker CD11b, proliferation blockage, and morphological changes. nih.gov Other research into 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives has focused on their potential as treatments for hematologic malignancies through mechanisms like the inhibition of Cyclin-dependent kinase 9 (CDK9), which leads to apoptosis in cancer cells. nih.gov
Anti-Inflammatory Properties and Intracellular Signaling
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. These effects are mediated through various intracellular signaling pathways.
Modulation of LPS-Induced Microglial Inflammation
Microglial cells are the primary immune cells of the central nervous system, and their over-activation can lead to neuroinflammation, a key factor in neurodegenerative diseases. Research has shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can effectively modulate inflammation in microglial cells (specifically BV-2 cells) induced by lipopolysaccharide (LPS). Certain derivatives significantly reduce the production of nitric oxide (NO), a pro-inflammatory mediator. Furthermore, these compounds have been observed to decrease the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as downregulating the protein levels of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Activation of the Nrf2-HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Studies have indicated that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate this pathway. By activating the Nrf2-HO-1 pathway, these compounds help to alleviate microglial inflammation. Molecular docking studies suggest that certain derivatives may interact with Nrf2-related binding sites, preventing its degradation and thereby promoting its protective functions.
Reduction of Intracellular Reactive Oxygen Species (ROS) Production
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to cellular damage during inflammation. The anti-inflammatory mechanisms of 2H-1,4-benzoxazin-3(4H)-one derivatives have been further elucidated by their ability to reduce intracellular ROS levels. In LPS-treated BV-2 microglial cells, where ROS levels are significantly increased, treatment with specific derivatives led to a substantial decrease in intracellular ROS.
Below is an interactive data table summarizing the reduction in ROS levels by select 2H-1,4-benzoxazin-3(4H)-one derivatives.
| Compound | Concentration (µM) | Intracellular ROS Level (% of LPS-treated) |
| e2 | 10 | 64.25% ± 6.96% |
| e16 | 10 | 57.90% ± 12.04% |
| e20 | 10 | 42.56% ± 5.19% |
This table illustrates the percentage of remaining intracellular ROS in LPS-stimulated BV-2 cells after treatment with the specified compounds, based on available research data.
Receptor and Enzyme Modulation Pathways
The 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one scaffold has also been investigated for its role in modulating receptors and enzymes involved in other physiological processes, such as hemostasis.
Platelet Aggregation Inhibition Mechanisms (e.g., ADP-induced)
Platelet aggregation is a critical process in thrombosis. Research has identified novel 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives as inhibitors of platelet aggregation. sigmaaldrich.com Studies have shown that these compounds can inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The inhibitory effects of several synthesized derivatives were evaluated, yielding a range of potencies.
The table below presents the half-maximal inhibitory concentration (IC50) values for select derivatives against ADP-induced platelet aggregation.
| Compound | IC50 (µmol/L) |
| 7a | 10.14 |
| 7b-g (range) | 10.14 - 18.83 |
| Ticlopidine (Control) | 3.18 |
| Aspirin (Control) | 6.07 |
This table shows the IC50 values of synthesized 2H-benzo[b] nih.govmdpi.comoxazin-3(4H)-one derivatives in inhibiting ADP-induced platelet aggregation, compared to control drugs Ticlopidine and Aspirin. sigmaaldrich.com
Further mechanistic studies, including molecular docking, suggest that these compounds may act as antagonists to the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. By fitting into the binding site of the GPIIb/IIIa receptor, they could prevent the binding of fibrinogen, which is a crucial step in the final common pathway of platelet aggregation.
Receptor Binding and Antagonism (e.g., MR, D2, 5-HT6)
Derivatives of the 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one scaffold have been the subject of academic research to explore their potential as antagonists for various receptors, including the mineralocorticoid receptor (MR) and the serotonin (B10506) 5-HT6 receptor. While the specific compound “5-Bromo-2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one” has not been extensively profiled in publicly available literature for these targets, studies on analogous structures provide valuable insights into the potential biological activities of this chemical class. In contrast, the available research does not currently support a significant role for this scaffold in dopamine (B1211576) D2 receptor antagonism.
Mineralocorticoid Receptor (MR) Antagonism
Recent academic investigations have identified 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one derivatives as a novel class of potent and selective nonsteroidal mineralocorticoid receptor antagonists. acs.org This discovery stemmed from scaffold hopping and optimization studies based on a high-throughput screening hit. The research identified that incorporating a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position of the benzoxazin-3-one (B8392483) core structure resulted in compounds with significant MR antagonistic activity. acs.org
One of the standout compounds from this research, 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (compound 14n ), demonstrated highly potent activity and good selectivity. acs.org Furthermore, this compound exhibited a significant antihypertensive effect in a deoxycorticosterone acetate (B1210297)–salt hypertensive rat model, a key in vivo validation of its MR antagonistic properties. acs.org
Table 1: Investigational 2H-Benzo[b] acs.orgnih.govoxazin-3(4H)-one Derivative with Mineralocorticoid Receptor Antagonist Activity
| Compound ID | Structure | Key Findings | Reference |
|---|
| 14n | 6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one | Potent and selective MR antagonist; demonstrated significant antihypertensive effects in a rat model. | acs.org |
Serotonin 5-HT6 Receptor Antagonism
The 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one ring system has also been explored as a scaffold for developing serotonin 5-HT6 receptor antagonists. The 5-HT6 receptor is a target of interest in the research of cognitive disorders. researchgate.net
In a series of hybrid molecules, a compound featuring a 4-benzyl-8-(piperazin-1-yl)-2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one ring demonstrated high potency for the 5-HT6 receptor, with a reported Ki value of 25.0 ± 1.0 nM. researchgate.net This finding indicates that the benzoxazinone core can be effectively utilized in the design of high-affinity 5-HT6 receptor ligands.
Table 2: Investigational 2H-Benzo[b] acs.orgnih.govoxazin-3(4H)-one Derivative with 5-HT6 Receptor Antagonist Activity
| Compound | Structure | Ki (nM) | Reference |
|---|
Dopamine D2 Receptor
Current scientific literature does not provide significant evidence to support the investigation of 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one derivatives as dopamine D2 receptor antagonists. While research exists on structurally related compounds, such as 4-substituted 2H-naphth[1,2-b]-1,4-oxazines, these were identified as potent D2 receptor agonists. nih.gov The distinct structural features and the observed agonist activity of these related scaffolds suggest that the 2H-benzo[b] acs.orgnih.govoxazin-3(4H)-one core is not a primary focus in the academic pursuit of novel D2 receptor antagonists.
Emerging Research Themes and Future Directions for 2h Benzo B 1 2 Oxazin 3 4h One Research
Design and Synthesis of Next-Generation Analogues for Optimized Activity
A primary focus of current research is the rational design and synthesis of novel analogues of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one to optimize their biological activity and selectivity. Synthetic chemists are employing various strategies to modify the core structure and explore structure-activity relationships (SAR).
Key synthetic strategies and SAR insights include:
Introduction of Bioactive Moieties: To enhance antifungal properties, researchers have introduced the acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton, leading to a series of novel derivatives with promising in vitro activity against various plant pathogens. nih.gov
Scaffold Hopping and Optimization: In the quest for nonsteroidal mineralocorticoid receptor (MR) antagonists, scaffold hopping from a high-throughput screening hit led to the identification of benzoxazin-3-one (B8392483) derivatives. acs.org Further optimization, guided by crystal structures and docking models, identified that a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position was crucial for potent and selective MR antagonism. acs.org
Multi-step Synthetic Routes: Novel 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-ones have been synthesized through multi-step processes involving condensation, reduction, O-alkylation, and Smiles rearrangement. nih.govsigmaaldrich.com These derivatives were evaluated as inhibitors of ADP-induced platelet aggregation, with preliminary SAR studies indicating that different substituents on the benzoxazinone (B8607429) core influence inhibitory potency. nih.govsigmaaldrich.com
Substituent Effects on Activity: A detailed SAR study of benzoxazinone derivatives as α-chymotrypsin inhibitors revealed that substituents on the benzene (B151609) ring can reduce inhibitory potential. nih.gov However, the position and nature of the substituent are critical; compounds with strong electron-donating or withdrawing groups showed better inhibitory potential in the order of ortho > meta > para. nih.gov Halogen substituents also influenced activity, with fluoro groups leading to greater inhibition than chloro or bromo groups. nih.gov
These synthetic endeavors are crucial for generating compound libraries with diverse functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop lead candidates with superior performance.
Advanced Mechanistic Elucidation of Biological Activities
Understanding the precise molecular mechanisms by which 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one and its analogues exert their biological effects is a critical area of ongoing research. Moving beyond preliminary screening, scientists are employing advanced techniques to identify specific cellular targets and signaling pathways.
Recent mechanistic discoveries include:
Enzyme Inhibition: Certain benzoxazinone derivatives have been identified as potent enzyme inhibitors. For example, novel derivatives function as promising herbicides by inhibiting protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis. nih.gov Other analogues have been developed as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. drugbank.com
Transcriptional Regulation: A significant breakthrough has been the discovery of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9). nih.gov CDK9 is a transcriptional regulator, and its inhibition leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells, particularly in hematologic malignancies. nih.gov
Receptor Antagonism: As mentioned, specific derivatives have been designed to act as potent and selective antagonists of the mineralocorticoid receptor, a promising approach for treating cardiovascular diseases like hypertension. acs.org
Chemical Reactivity: The inherent chemical properties of the benzoxazinoid skeleton, including its degradation to benzoxazolinones, are fundamental to its biological activity. researchgate.net The substituents on the aromatic ring influence the stability and reactivity of the molecule, which in turn affects its interactions with biological targets. researchgate.net
A deeper understanding of these mechanisms not only validates the therapeutic potential of these compounds but also provides a rational basis for designing next-generation analogues with improved target specificity and reduced off-target effects.
Exploration of Novel Therapeutic Targets and Applications
The versatile 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one scaffold has demonstrated a wide spectrum of biological activities, prompting researchers to explore its potential against an expanding range of diseases and applications. nih.gov While initial studies focused on areas like antimicrobial and anti-inflammatory effects, the scope has now broadened considerably. researchgate.netumpr.ac.id
Emerging therapeutic applications being investigated include:
Oncology: This is a major area of focus, with derivatives being developed as anticancer agents that target various mechanisms, including the PI3K/mTOR pathway and CDK9 inhibition for treating hematologic malignancies. drugbank.comnih.gov
Cardiovascular Disease: The development of benzoxazinone-based mineralocorticoid receptor antagonists for hypertension and selective platelet aggregation inhibitors represents a significant new direction. acs.orgnih.gov
Infectious Diseases: Research continues to uncover potent antimicrobial properties. stmjournals.in Specific derivatives have shown high antimycobacterial activity against various Mycobacterium tuberculosis strains, including resistant ones. nih.gov
Agrochemicals: Beyond medicine, benzoxazinone derivatives are being developed as novel herbicides that target enzymes like PPO. nih.gov
The structural diversity achievable with the benzoxazinone core suggests that its therapeutic potential is far from exhausted. Future research will likely uncover new biological targets and applications for this versatile class of compounds.
Development of Green Chemistry Approaches for Synthesis
In line with the growing global emphasis on sustainability, a significant research trend is the development of environmentally friendly or "green" chemistry approaches for the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Key green synthetic strategies include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to mere minutes, while also improving yields and simplifying workup procedures. researchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of 2H-benzo[b] nih.govresearchgate.netoxazines from phenacylbromides and aminophenols. researchgate.netarkat-usa.org
Solvent-Free and Catalyst-Free Conditions: Researchers have developed protocols that proceed at ambient temperatures under solvent-free conditions, such as using PEG-400 as a reaction medium, which offers an environmentally benign alternative to conventional volatile organic solvents. researchgate.net
Metal-Free Coupling Reactions: To avoid potentially toxic and costly metal catalysts, sustainable methods like microwave-assisted nucleophilic aromatic substitution (SNAr) have been developed for Csp2–Csp2 bond formation in the synthesis of 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones. nih.gov
Use of Bio-based Reactants: A truly sustainable approach involves using reactants derived from renewable sources. A solventless method has been reported for synthesizing a benzoxazine (B1645224) using three bio-originated compounds: sesamol, furfurylamine, and benzaldehyde. rsc.org
The integration of green chemistry principles into the synthesis of benzoxazinones is not only environmentally responsible but also often leads to more efficient and cost-effective manufacturing processes.
Integration of Computational Approaches in Compound Design and Activity Prediction
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, and research on 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one is no exception. These approaches accelerate the design-synthesis-test cycle by predicting the biological activity and pharmacokinetic properties of novel compounds before they are synthesized.
Computational methods are being applied in several ways:
Molecular Docking: This is the most common technique used to predict the binding affinity and interaction patterns of benzoxazinone derivatives with their protein targets. It has been used to study interactions with enzymes like cyclooxygenase 1, bacterial proteins, protoporphyrinogen IX oxidase (PPO), and Methionyl-tRNA synthetase. researchgate.netnih.govrdd.edu.iqpjps.pk Docking studies help rationalize observed SAR and guide the design of more potent inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-protein interaction. For instance, MD was used to confirm that a potent antimycobacterial benzoxazinone analogue remains stably bound within the active site of its target enzyme, InhA. nih.gov
ADME/T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.gov This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing the risk of late-stage failures in drug development. nih.govnih.gov
Pharmacophore Identification: Computational studies can identify the key structural features (pharmacophores) responsible for a compound's biological activity, aiding in the design of new molecules with similar or improved properties. mdpi.com
By combining computational predictions with empirical synthetic and biological data, researchers can more efficiently navigate the vast chemical space of possible benzoxazinone derivatives to identify promising new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one?
- Methodology : The compound is typically synthesized via cyclization reactions. A key approach involves reacting bromoanthranilic acid derivatives with benzoyl chloride in pyridine at 0°C, followed by recrystallization with ethanol for purification . Alternatively, copper(I)-catalyzed one-pot reactions using aromatic aldehydes and propargyl-substituted intermediates can yield regioselective derivatives, validated by H NMR and C NMR .
Q. How is the compound characterized to confirm purity and structure?
- Methodology : Structural confirmation relies on spectral analysis:
- H NMR : Peaks at δ 2.51 (s, 6H for N-CH) and aromatic protons between δ 7.39–8.11 .
- FT-IR : Key stretches include 1705 cm (C=O), 1647 cm (C=N), and 528 cm (C-Br) .
- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 228.045 g/mol for CHBrNO) .
Q. What are the typical derivatives of this compound used in medicinal chemistry?
- Methodology : Derivatives like 7-bromo-linked isoxazole hybrids are synthesized via click chemistry for anticancer studies . Quinazolin-4(3H)-ones are prepared by refluxing with amino reagents (e.g., metformin, INH) in glacial acetic acid, yielding bioactive analogs .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing benzoxazine derivatives?
- Methodology : Regioselectivity is achieved using catalytic systems (e.g., Cu(I)) to direct alkyne-azide cycloaddition in one-pot reactions. Solvent polarity and temperature (e.g., 80°C in DMF) are critical for controlling product distribution . Competing pathways (e.g., N- vs. O-alkylation) are mitigated by optimizing stoichiometry of benzoyl chloride and bromoanthranilic acid .
Q. How can computational modeling guide the design of bioactive derivatives?
- Methodology : Molecular docking studies (e.g., with EGFR or tubulin) predict binding affinities of hybrids. For example, isoxazole-linked derivatives show π-π stacking and hydrogen bonding with kinase active sites, validated by AutoDock Vina . MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What analytical techniques resolve contradictions in spectral data for brominated benzoxazines?
- Methodology : Discrepancies in C NMR signals (e.g., carbonyl vs. aromatic carbons) are resolved using DEPT-135 and HSQC to assign quaternary carbons. Conflicting mass spectra (e.g., isotopic patterns for Br) require high-resolution MS (HRMS) with <5 ppm error .
Q. How do substituents on the benzoxazine core influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (Br, Cl) : Enhance anticancer activity by increasing electrophilicity (IC < 10 μM in MCF-7 cells) .
- Hydrophobic substituents (phenyl, pyridyl) : Improve blood-brain barrier penetration in CNS-targeted analogs .
- Polar groups (OH, NH) : Reduce cytotoxicity but increase solubility (logP < 2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
